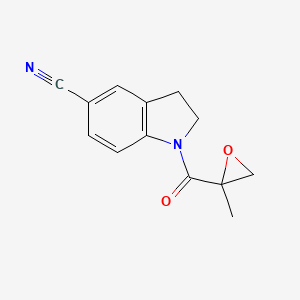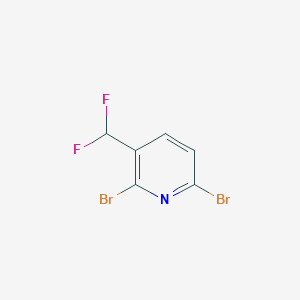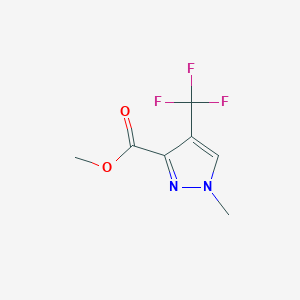
(2R,3S)-2-Amino-3-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the use of aldolase enzymes isolated from Streptomyces amakusaensis, which catalyze the reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield the desired enantiomer with high enantiomeric purity . Another method involves the use of chiral derivatizing reagents such as S-(-)-menthyl chloroformate to form diastereomers, which are then separated and hydrolyzed to obtain the pure enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes using engineered microbial strains. These strains are optimized to produce the compound in high yields and with high enantiomeric purity. The use of whole-cell biocatalysts and isolated enzymes from Yarrowia lipolytica has been explored for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted amino alcohols.
Applications De Recherche Scientifique
(2R,3S)-2-Amino-3-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The pathways involved in its action include various metabolic and signaling pathways, depending on the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R,3S)-2-Amino-3-hydroxybutanamide include other chiral amino alcohols and β-hydroxy-α-amino acids. Examples include (2S,3R)-2-Amino-3-hydroxybutanamide and (2R,3R)-2-Amino-3-hydroxybutanamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Propriétés
Formule moléculaire |
C4H10N2O2 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m0/s1 |
Clé InChI |
PZUOEYPTQJILHP-STHAYSLISA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)N)N)O |
SMILES canonique |
CC(C(C(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















